molecular formula C19H29NO2 B13764535 6-(2-Methylpiperidin-1-yl)hexyl benzoate CAS No. 64050-32-4

6-(2-Methylpiperidin-1-yl)hexyl benzoate

Cat. No.: B13764535
CAS No.: 64050-32-4
M. Wt: 303.4 g/mol
InChI Key: REXBYBGSZJEITR-UHFFFAOYSA-N
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Description

6-(2-Methylpiperidin-1-yl)hexyl benzoate is a chemical compound with the molecular formula C19H29NO2 and a molecular weight of 303.439 g/mol . It is a benzoate ester derivative that includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpiperidin-1-yl)hexyl benzoate typically involves the esterification of benzoic acid with 6-(2-Methylpiperidin-1-yl)hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpiperidin-1-yl)hexyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Methylpiperidin-1-yl)hexyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Methylpiperidin-1-yl)hexyl benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the piperidine ring and the benzoate ester group. This combination imparts specific chemical and biological properties that are not observed in the individual components alone .

Properties

CAS No.

64050-32-4

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

6-(2-methylpiperidin-1-yl)hexyl benzoate

InChI

InChI=1S/C19H29NO2/c1-17-11-7-9-15-20(17)14-8-2-3-10-16-22-19(21)18-12-5-4-6-13-18/h4-6,12-13,17H,2-3,7-11,14-16H2,1H3

InChI Key

REXBYBGSZJEITR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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